molecular formula C14H15ClN4O2S B10897391 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10897391
M. Wt: 338.8 g/mol
InChI Key: RZOLGLZABHYCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features both indole and pyrazole moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology. The indole ring is known for its biological activity, while the pyrazole ring is often found in compounds with anti-inflammatory and analgesic properties.

Properties

Molecular Formula

C14H15ClN4O2S

Molecular Weight

338.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H15ClN4O2S/c1-19-9-12(8-17-19)22(20,21)18-5-4-10-7-16-14-3-2-11(15)6-13(10)14/h2-3,6-9,16,18H,4-5H2,1H3

InChI Key

RZOLGLZABHYCBH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole and pyrazole intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound . The final step involves the sulfonation of the pyrazole ring and the coupling of the indole and pyrazole intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N~4~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~4~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain . The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of indole and pyrazole moieties, which confer a range of biological activities. The presence of the sulfonamide group further enhances its pharmacokinetic properties, making it a versatile compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.